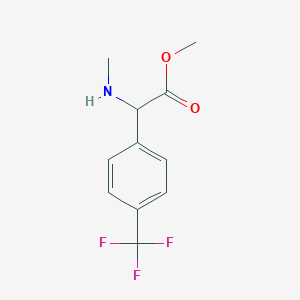
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylamino group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
相似化合物的比较
Similar Compounds
Methyl 2-(methylamino)-2-phenylacetate: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
Methyl 2-(amino)-2-(4-(trifluoromethyl)phenyl)acetate: Lacks the methyl group on the amino nitrogen, potentially affecting its biological activity.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability
生物活性
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate, also known as methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H13ClF3NO2
- Molecular Weight : Approximately 283.68 g/mol
- CAS Number : 2639408-57-2
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets .
Biological Activity Overview
This compound exhibits various biological activities primarily related to its interaction with neurotransmitter systems. Notably, it has been implicated in influencing serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Potential Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies indicate that this compound may interact with serotonin receptors, which could elucidate its role in mood regulation and cognitive function.
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance the compound's activity against tumor cells by improving binding affinity to target proteins .
- Antimicrobial Properties : Compounds with structural similarities have demonstrated antibacterial activity, indicating that this compound might also possess such properties .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how structural modifications influence the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases receptor binding affinity.
- Methylamino Substitution : This modification may improve interactions with neurotransmitter receptors, enhancing pharmacological effects .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | C10H10F3NO2 | Lacks the methylamino substitution |
| 4-(Trifluoromethyl)-DL-phenylglycine methyl ester hydrochloride | C10H11ClF3NO2 | Contains a different amino acid backbone |
| Methyl amino[4-(trifluoromethyl)phenyl]acetate | C10H11ClF3NO2 | Similar structure but without the additional methyl group on nitrogen |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Studies : In vitro assays have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potential antitumor efficacy .
- Neuropharmacological Assessments : Research has indicated that compounds with similar structures can modulate serotonin receptor activity effectively. This modulation is essential for developing treatments for psychiatric disorders .
- Antimicrobial Testing : Certain analogs have been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .
属性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3 |
InChI 键 |
STMZNGHFDRDDTN-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















